molecular formula C15H12N2O3 B14379249 2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-15-6

2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one

Cat. No.: B14379249
CAS No.: 88550-15-6
M. Wt: 268.27 g/mol
InChI Key: DEAHSAJGYYODGF-UHFFFAOYSA-N
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Description

2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

The synthesis of 2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or methyl tetrolate under reflux conditions in ethanol. The reaction proceeds with the expulsion of ethyl 2-piperidylacetate, leading to the formation of the desired pyrano-pyrazole compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88550-15-6

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C15H12N2O3/c1-9-8-12(18)20-14-13(9)10(2)17(16-14)15(19)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

DEAHSAJGYYODGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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